

physical and chemical properties of 3-Amino-4-nitrophenol

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Compound of Interest

Compound Name: 3-Amino-4-nitrophenol

Cat. No.: B174573

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An In-depth Technical Guide to 3-Amino-4-nitrophenol

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-Amino-4-nitrophenol** (CAS RN: 16292-90-3), tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes.

Core Properties and Characteristics

3-Amino-4-nitrophenol is an aromatic organic compound containing amino, nitro, and hydroxyl functional groups. These groups confer its specific chemical reactivity and physical properties, making it a valuable intermediate in various synthetic applications, including the manufacturing of dyes and pharmaceuticals.[\[1\]](#)[\[2\]](#)

Physical and Chemical Properties

The fundamental physical and chemical properties of **3-Amino-4-nitrophenol** are summarized in the table below. It is important to note that while data for the specific isomer **3-Amino-4-nitrophenol** is provided where available, some experimental values are more extensively reported for its isomers, such as 4-Amino-3-nitrophenol and 2-Amino-4-nitrophenol, which are included for comparative context.

Property	Value	Source(s)
IUPAC Name	3-amino-4-nitrophenol	[3]
CAS Number	16292-90-3	[3][4][5]
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[1][3][6]
Molecular Weight	154.12 g/mol	[1][3][6]
Appearance	Typically a yellow to orange or brown crystalline powder.	[1][7][8]
Melting Point	145-155 °C (for isomer 4-Amino-3-nitrophenol).	[8][9][10]
Boiling Point	~322-374 °C (estimated for isomer 4-Amino-3-nitrophenol).	[9][10]
Solubility	Soluble in water, DMSO, methanol, ethanol, and acetone.	[1][10][11]
pKa	Contains acidic phenolic (OH) and basic amino (NH ₂) groups. pKa values for the related isomer 2-amino-4-nitrophenol are 3.1 (amine) and 7.6 (phenol).[7]	[7][12]
LogP	0.9 (Computed).	[3]

Spectral Data

Full spectral analysis is crucial for the unambiguous identification and characterization of **3-Amino-4-nitrophenol**. Key spectral data includes:

- ¹H NMR and ¹³C NMR: Provides detailed information about the hydrogen and carbon framework of the molecule.[3][13]

- Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of the functional groups (O-H, N-H, N=O, C-N, C-O bonds).[3]
- UV-Vis Spectroscopy: Shows absorption maxima related to the electronic transitions within the aromatic and chromophoric system. For the related 4-amino-3-nitrophenol, UV-Vis maxima are observed at 231.6 nm and 453 nm.[14]

Experimental Protocols

Synthesis of 3-Amino-4-nitrophenol

A common synthetic route to aminonitrophenols involves the acetylation of an aminophenol, followed by nitration and subsequent hydrolysis. The following is a representative protocol for the synthesis of the related isomer, 4-Amino-3-nitrophenol, starting from p-aminophenol.[2][15] The synthesis of **3-Amino-4-nitrophenol** would follow a similar logic, starting from m-aminophenol.

Step 1: Acetylation of p-Aminophenol

- In a reaction vessel, suspend p-aminophenol in glacial acetic acid.
- Add acetic anhydride to the mixture. The molar ratio of p-aminophenol to acetic anhydride is typically between 1:2.0 and 1:3.0.[15]
- Heat the mixture to reflux (approximately 128 °C) for about 2 hours to form 4-acetamidophenol.[2]
- Cool the reaction mixture to 25 °C. The product may precipitate at this stage.[2]

Step 2: Nitration of 4-Acetamidophenol

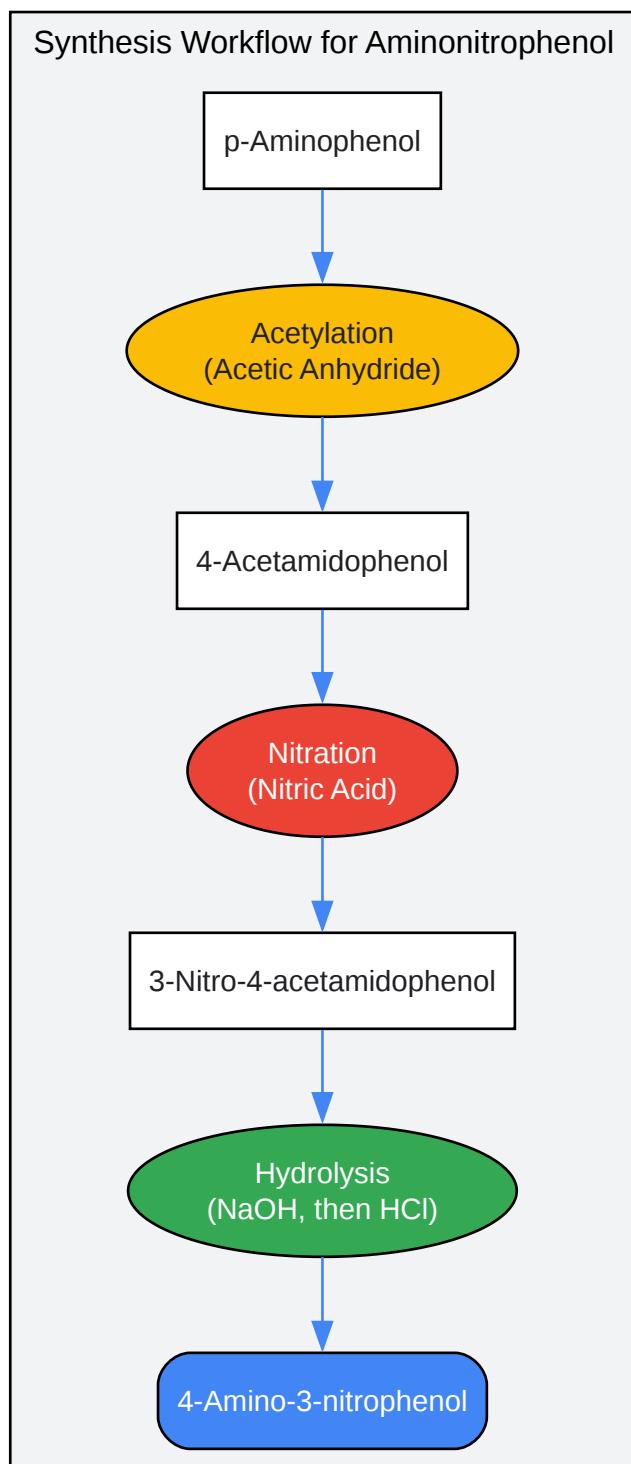
- To the cooled mixture from Step 1, slowly add fuming nitric acid dropwise while maintaining the temperature at 25-26 °C.[2]
- After the addition is complete, continue stirring for 1 to 1.5 hours.[2][15]
- Pour the reaction mixture into a large volume of ice water to precipitate the nitrated product, 3-nitro-4-acetamidophenol.

- Filter the yellow crystalline solid, wash with water until neutral, and dry.[2]

Step 3: Hydrolysis of 3-Nitro-4-acetamidophenol

- Add the dried 3-nitro-4-acetamidophenol to a solution of sodium hydroxide in a mixture of ethanol and water.[2]
- Heat the mixture to approximately 60 °C and stir for about 1 hour to hydrolyze the acetyl group.[2]
- After the reaction is complete, cool the solution and carefully adjust the pH to 3-4 using hydrochloric acid to precipitate the final product, 4-Amino-3-nitrophenol.[2][15]
- Filter the resulting solid, wash with water, and dry to obtain the pure product.[2]

The workflow for this synthesis is visualized in the diagram below.



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Caption: Synthesis workflow for 4-Amino-3-nitrophenol.

Reactivity and Applications in Drug Development

The chemical structure of **3-Amino-4-nitrophenol**, featuring nucleophilic amino and hydroxyl groups and an electron-withdrawing nitro group, dictates its reactivity.

- Nucleophilic Substitution: The amino and hydroxyl groups can act as nucleophiles in various reactions.
- Reduction of Nitro Group: The nitro group can be readily reduced to an amino group, providing a route to di-amino phenol derivatives.
- Electrophilic Aromatic Substitution: The benzene ring is activated by the amino and hydroxyl groups and deactivated by the nitro group, influencing the position of further substitutions.
[\[16\]](#)

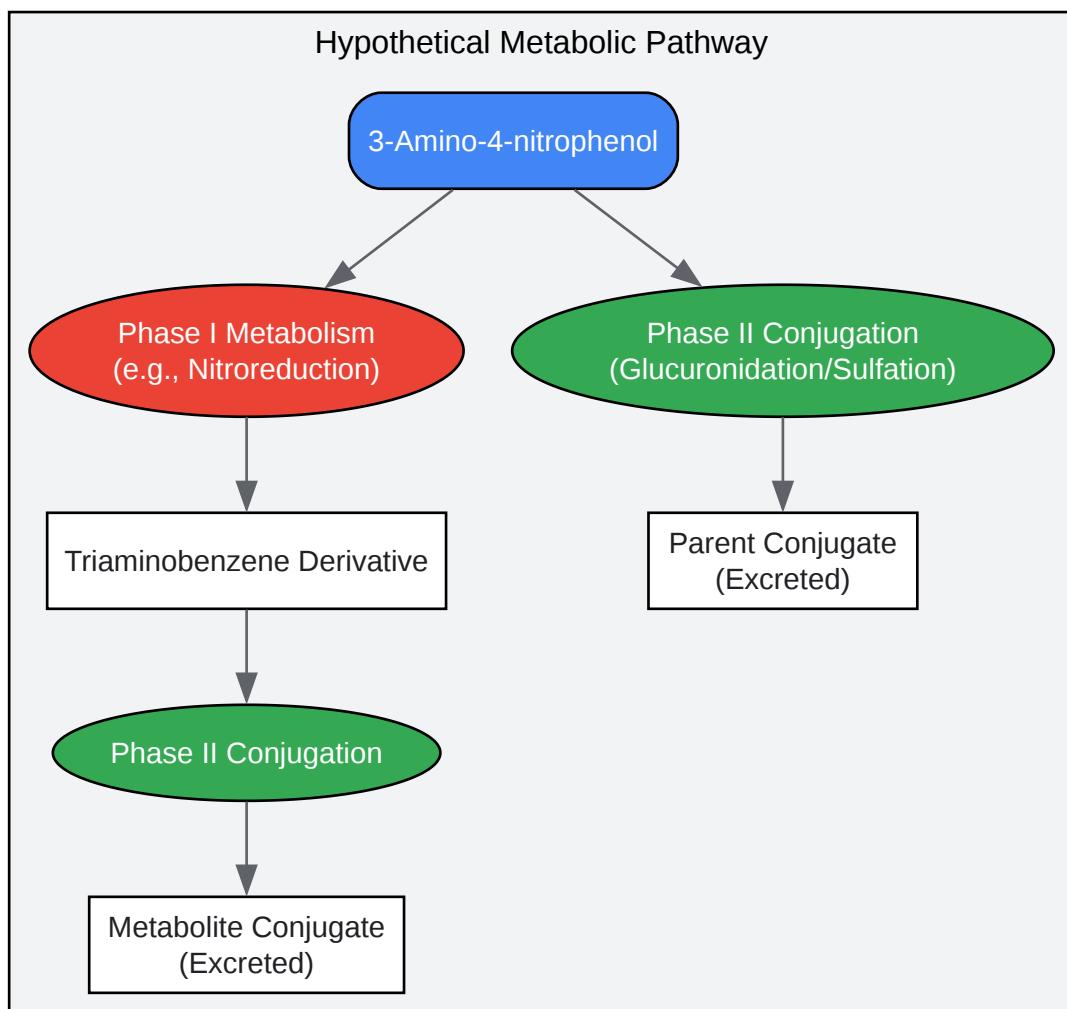
In the context of drug development, **3-Amino-4-nitrophenol** and its isomers serve as important building blocks. They are used in the synthesis of more complex molecules, including benzimidazole-based Factor Xa inhibitors, which are a class of anticoagulant medications.[\[1\]](#)[\[9\]](#) [\[17\]](#) Its role as a pharmaceutical intermediate is growing, particularly in the development of anti-inflammatory and antimicrobial agents.[\[18\]](#)

Metabolic Pathways and Toxicological Profile

Understanding the metabolic fate of **3-Amino-4-nitrophenol** is critical for drug development professionals. The metabolism of nitrophenols generally proceeds through two main phases.
[\[19\]](#)

- Phase I Metabolism: This phase involves the reduction of the nitro group to a hydroxylamine and subsequently to an amino group, or oxidation of the aromatic ring.[\[19\]](#) The reduction pathway can lead to the formation of reactive nitrenium ions, which have been implicated in the genotoxicity of some nitroaromatic compounds.[\[20\]](#)
- Phase II Metabolism: The parent compound and its Phase I metabolites can undergo conjugation reactions, primarily with glucuronic acid or sulfate, to form more water-soluble compounds that are readily excreted.[\[19\]](#)

The following diagram illustrates a hypothetical metabolic pathway for **3-Amino-4-nitrophenol** based on established pathways for related nitrophenols.



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Caption: Hypothetical metabolic pathway for **3-Amino-4-nitrophenol**.

Toxicological studies on the isomer 4-Amino-3-nitrophenol indicate moderate acute oral toxicity. [20] It has also been identified as a potential skin sensitizer, which necessitates careful handling.[1] Genotoxicity assessments suggest that it can induce gene mutations, a factor that requires thorough evaluation in any drug development program.[1][20]

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